molecular formula C19H16O8 B12540798 Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate CAS No. 142415-58-5

Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate

Cat. No.: B12540798
CAS No.: 142415-58-5
M. Wt: 372.3 g/mol
InChI Key: DCNNEYXAJIDNQQ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is an organic compound with a complex structure characterized by a spiro linkage between two benzodioxole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide. This reaction leads to the formation of the spirobi compound through a series of steps that include nucleophilic addition and cyclization . The reaction conditions often require specific solvents and temperatures to achieve high yields.

Industrial Production Methods

While detailed industrial production methods for diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole rings .

Scientific Research Applications

Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

142415-58-5

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

diethyl 2,2'-spirobi[1,3-benzodioxole]-5,5'-dicarboxylate

InChI

InChI=1S/C19H16O8/c1-3-22-17(20)11-5-7-13-15(9-11)26-19(24-13)25-14-8-6-12(10-16(14)27-19)18(21)23-4-2/h5-10H,3-4H2,1-2H3

InChI Key

DCNNEYXAJIDNQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3(O2)OC4=C(O3)C=C(C=C4)C(=O)OCC

Origin of Product

United States

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